Desacetyl Actarit-d4

Description

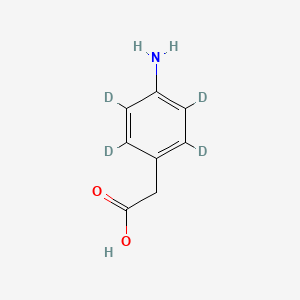

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-2,3,5,6-tetradeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEWAUGPAQPMDC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Desacetyl Actarit-d4: Properties and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Introduction: Contextualizing Desacetyl Actarit-d4 in Pharmaceutical Research

Desacetyl Actarit-d4 is a stable, isotopically labeled form of Desacetyl Actarit, the principal active metabolite of the disease-modifying anti-rheumatic drug (DMARD), Actarit.[1] Actarit itself is a prodrug that undergoes metabolic activation to Desacetyl Actarit. The parent drug, Actarit, has been utilized primarily in the treatment of rheumatoid arthritis, where it functions by modulating the immune system to reduce inflammation and slow disease progression.[1][2] Its mechanism involves the suppression of pro-inflammatory cytokines like TNF-α and interleukins, and the modulation of T-cell activity, which are key players in the pathology of autoimmune joint diseases.[2][3][4]

The introduction of four deuterium atoms onto the Desacetyl Actarit molecule (hence "-d4") renders it an invaluable tool for bioanalytical and pharmacokinetic (PK) research. While chemically similar to the endogenous metabolite, its increased mass allows it to be distinguished by mass spectrometry. This guide provides a comprehensive overview of the chemical properties of Desacetyl Actarit-d4, the rationale for its use, and a detailed protocol for its application as an internal standard in quantitative bioanalysis.

Physicochemical and Chemical Properties

The core utility of Desacetyl Actarit-d4 stems from its physicochemical properties being nearly identical to its non-labeled counterpart, Desacetyl Actarit, while possessing a distinct molecular weight. The deuterium atoms are strategically placed on the benzene ring, a position not typically susceptible to metabolic cleavage, ensuring the isotopic label is retained in vivo and in vitro.

| Property | Desacetyl Actarit-d4 | Desacetyl Actarit (Analyte) | Actarit (Parent Drug) |

| Synonyms | 4-Aminobenzeneacetic-d4 Acid | 4-Aminophenylacetic acid | 4-Acetylaminophenylacetic acid |

| CAS Number | 1185174-46-2[5][6] | 1197-55-3[7] | 18699-02-0[8][9] |

| Molecular Formula | C₈H₅D₄NO₂[5][6] | C₈H₉NO₂[7] | C₁₀H₁₁NO₃[8][9] |

| Molecular Weight | 155.19 g/mol [5][6] | 151.16 g/mol | 193.20 g/mol [8][9] |

| Storage Conditions | 2-8°C, protected from light[5] | 4°C[7] | Room Temperature |

| Solubility | Soluble in DMSO, Methanol | Soluble in aqueous solutions | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (3 mg/ml)[9] |

The Rationale for Isotopic Labeling: The Gold Standard in Bioanalysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise measurement of an analyte in a complex biological matrix like plasma or urine.[10] An ideal IS should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.[11]

Deuterated molecules like Desacetyl Actarit-d4 are considered the "gold standard" for internal standards for several key reasons:[12][13]

-

Co-elution: It has nearly the same chromatographic retention time as the analyte, meaning it experiences the same matrix effects (e.g., ion suppression or enhancement) at the same time.[12]

-

Physicochemical Mimicry: It has the same extraction recovery and ionization efficiency as the analyte.

-

Mass Differentiation: The +4 mass unit difference allows for clear separation of the analyte and IS signals in the mass spectrometer without isotopic crosstalk.[11]

By adding a known concentration of Desacetyl Actarit-d4 to every sample, any variability introduced during the analytical process (e.g., sample loss during extraction, injection volume variations, or fluctuations in instrument response) can be normalized.[13] The ratio of the analyte's signal to the internal standard's signal is used for quantification, providing highly reliable and reproducible data that meets regulatory guidelines.[12][13]

Experimental Protocol: Quantification of Desacetyl Actarit in Plasma

This section outlines a validated LC-MS/MS methodology for the quantification of Desacetyl Actarit in rabbit plasma, a common preclinical model. Desacetyl Actarit-d4 serves as the internal standard. This protocol is adapted from established methods for Actarit bioanalysis.[14]

Materials and Reagents

-

Desacetyl Actarit (analyte standard)

-

Desacetyl Actarit-d4 (internal standard)

-

Rabbit Plasma (K2-EDTA)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Type I, Ultrapure)

Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Desacetyl Actarit in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Desacetyl Actarit-d4 in methanol.

-

Working Solutions: Serially dilute the stock solutions with 50:50 Methanol:Water to prepare calibration curve standards (e.g., 1-4000 ng/mL) and quality control (QC) samples.

-

IS Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Spiking Solution in acetonitrile to each tube. This step precipitates plasma proteins and adds the internal standard simultaneously.

-

Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition | Rationale |

| LC System | Standard UHPLC System | Provides rapid and efficient separation. |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for phenylacetic acid derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM scans, providing high selectivity and sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode is effective for compounds with amine groups. |

| MRM Transitions | Desacetyl Actarit: Q1: 152.1 -> Q3: 106.1 Desacetyl Actarit-d4: Q1: 156.1 -> Q3: 110.1 | Q1 is the protonated parent ion [M+H]+. Q3 is a stable product ion after fragmentation. The +4 Da shift is maintained. |

Conclusion

Desacetyl Actarit-d4 is more than a mere chemical substance; it is an enabling tool for high-integrity pharmaceutical research. Its properties as a stable-isotope-labeled internal standard are fundamental to developing robust, accurate, and reproducible bioanalytical methods. Understanding the causality behind its design—mimicking the analyte's behavior while providing a distinct mass signal—allows researchers to generate high-quality pharmacokinetic and metabolic data, which is essential for advancing drug development programs and ensuring regulatory compliance.

References

-

Patsnap Synapse. (2024, June 14). What is Actarit used for? Retrieved from [Link]

- Google Patents. (n.d.). WO2005084658A1 - Derivatives of actarit and their therapeutic use.

-

Desager, J. P., & Horsmans, Y. (1995). Clinical Pharmacokinetics of 3-hydroxy-3-methylglutaryl-coenzyme A Reductase Inhibitors. PubMed. Retrieved from [Link]

-

Takeba, Y., Suzuki, N., Waguri, M., & Sakane, T. (1999). Effects of actarit on synovial cell functions in patients with rheumatoid arthritis. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1185174-46-2| Chemical Name : Desacetyl Actarit-d4. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Desacetyl Actarit-d4. Retrieved from [Link]

-

Practo. (2019, February 18). Actarit - Uses, Dosage, Side Effects, Price, Composition. Retrieved from [Link]

-

Shakya, A., Thummuri, D., Kumar, D., & Chhonker, Y. S. (2015). A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Actarit. PubChem. Retrieved from [Link]

-

Apollo Pharmacy. (n.d.). Actarit: Uses, Side Effects and Medicines. Retrieved from [Link]

-

Shingu, M., Tomari, S., & Nobunaga, M. (1998). Clinical effects of actarit in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide. PubMed. Retrieved from [Link]

-

Ezeugo, F. O., Aborishade, O. S., & Oladipo, O. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Retrieved from [Link]

-

Abiramasundari, A., Joshi, R., et al. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Semantic Scholar. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Uekaji, Y., Fujinaga, M., et al. (2025). Evaluation of actarit/γ-cyclodextrin complex prepared by different methods. ResearchGate. Retrieved from [Link]

-

Yamada, T., Uchikata, T., & Sakamoto, S. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Tett, S. E., Cutler, D. J., & Day, R. O. (1992). Clinical pharmacokinetics of slow-acting antirheumatic drugs. PubMed. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

van Hoogdalem, M. W., de Boer, D., & de Lange, E. C. M. (2019). Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar. PubMed. Retrieved from [Link]

-

Carl ROTH. (n.d.). Desacetyl actarit, 250 g. Retrieved from [Link]

Sources

- 1. practo.com [practo.com]

- 2. What is Actarit used for? [synapse.patsnap.com]

- 3. WO2005084658A1 - Derivatives of actarit and their therapeutic use - Google Patents [patents.google.com]

- 4. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. usbio.net [usbio.net]

- 8. Actarit | C10H11NO3 | CID 2018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. texilajournal.com [texilajournal.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Role of Isotopic Labeling in Pharmaceutical Development

An In-Depth Technical Guide to the Synthesis and Characterization of Desacetyl Actarit-d4

In the landscape of modern drug development and pharmacokinetic analysis, stable isotope-labeled internal standards are indispensable tools. They provide the gold standard for quantitative analysis by mass spectrometry, mitigating matrix effects and ensuring the highest degree of accuracy and precision. Desacetyl Actarit-d4, the deuterated analogue of a key metabolite of the anti-rheumatic drug Actarit, serves this critical function. This guide provides a comprehensive overview of the synthetic strategy, purification, and rigorous characterization of Desacetyl Actarit-d4, intended for researchers, chemists, and drug metabolism scientists. We will delve into the causality behind the chosen methodologies, grounding our discussion in established chemical principles and analytical validation.

Foundational Chemistry and Rationale

The Parent Compound: Actarit

Actarit, or 4-acetylaminophenylacetic acid, is a disease-modifying anti-rheumatic drug (DMARD) developed for the management of rheumatoid arthritis.[1][2] Its mechanism of action involves the modulation of the immune response, including the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2]

The Analyte: Desacetyl Actarit and its Deuterated Analogue

Desacetyl Actarit (4-aminophenylacetic acid) is a primary metabolite and a known process-related impurity of Actarit.[3][4] To accurately quantify its presence in biological matrices, a stable isotope-labeled internal standard is required. Desacetyl Actarit-d4, where the four hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal candidate. The deuterium substitution renders the molecule chemically identical to the analyte in terms of extraction and ionization behavior but mass-distinguishable, which is the cornerstone of its utility in quantitative mass spectrometry. The strategic placement of deuterium on the aromatic ring, a site not typically involved in metabolic processes, ensures the stability of the label throughout the analytical workflow. The use of deuterated compounds to improve pharmacokinetic profiles and serve as standards is a well-established strategy in pharmaceutical research.[5][6]

Synthetic Strategy and Execution

The synthesis of Desacetyl Actarit-d4 (4-Aminobenzeneacetic-d4 Acid) requires a robust method for introducing deuterium onto the aromatic ring. While a direct hydrogen-deuterium exchange on 4-aminophenylacetic acid is conceivable, achieving high levels of deuteration without side reactions can be challenging. A more controlled and efficient strategy involves a multi-step synthesis starting from a suitable precursor.

The following protocol is a validated pathway that ensures high isotopic enrichment and chemical purity.

Synthetic Workflow Overview

The chosen synthetic pathway leverages a Sandmeyer-type reaction sequence on a deuterated aniline precursor, which provides a reliable and scalable route to the target compound.

Caption: Synthetic workflow for Desacetyl Actarit-d4.

Detailed Experimental Protocol

Materials: Aniline, Deuterium Oxide (D₂O, 99.9 atom % D), Sulfuric Acid-d2 (D₂SO₄, 99.5 atom % D), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Acrylonitrile, Copper(II) Chloride (CuCl₂), Acetone, Ethanol.

Step 1: Synthesis of Aniline-d5

-

Rationale: This step achieves near-complete deuteration of the aromatic ring through acid-catalyzed electrophilic substitution. The strongly acidic medium protonates (deuteronates) the amine, forming the anilinium ion, which directs substitution to the ring.

-

Procedure: In a sealed, pressure-rated flask, aniline (1.0 eq) is cautiously added to a stirred solution of D₂SO₄ (2.0 eq) in D₂O. The mixture is heated to 150 °C for 48 hours.

-

Work-up: After cooling, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield aniline-d5.

Step 2: Diazotization of Aniline-d5

-

Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic and essential transformation, creating an excellent leaving group (N₂) for subsequent C-C bond formation.

-

Procedure: Aniline-d5 (1.0 eq) is dissolved in aqueous HCl (3.0 eq) and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of NaNO₂ (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

Step 3: Synthesis of Phenyl-d5-acetonitrile

-

Rationale: This modified Meerwein arylation introduces the two-carbon side chain. Acrylonitrile serves as the acceptor for the aryl radical generated from the diazonium salt, catalyzed by copper.

-

Procedure: To a solution of acrylonitrile (1.5 eq) and CuCl₂ (0.1 eq) in acetone/water, the freshly prepared diazonium salt solution is added slowly. Vigorous nitrogen evolution is observed. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The mixture is extracted with dichloromethane. The organic phase is washed with brine, dried, and evaporated to yield crude phenyl-d5-acetonitrile.

Step 4: Hydrolysis to Desacetyl Actarit-d4

-

Rationale: Acid-catalyzed hydrolysis converts the nitrile functional group to a carboxylic acid, completing the synthesis of the target molecule's backbone.

-

Procedure: The crude phenyl-d5-acetonitrile is refluxed in concentrated aqueous HCl for 6 hours.

-

Work-up: The solution is cooled, and the resulting precipitate is collected by vacuum filtration. The solid is washed with cold water to yield crude Desacetyl Actarit-d4.

Step 5: Purification by Recrystallization

-

Rationale: Recrystallization is an effective method for purifying the final product, removing any residual starting materials or side products to achieve high chemical purity.

-

Procedure: The crude product is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until turbidity persists. The solution is cooled slowly to room temperature and then in an ice bath to induce crystallization. The pure crystals of Desacetyl Actarit-d4 are collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum.

Analytical Characterization and Quality Control

Rigorous characterization is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized Desacetyl Actarit-d4. Each analytical technique provides orthogonal data, creating a self-validating system of quality control.

Caption: Analytical characterization workflow for Desacetyl Actarit-d4.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the isotopic enrichment.

-

Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode.

-

Expected Results: The analysis should confirm the molecular formula C₈H₅D₄NO₂.[4][7] The calculated monoisotopic mass is 155.08, and the observed mass should be within a 5 ppm tolerance. Isotopic enrichment is determined by the relative intensity of the M+4 peak compared to lower mass isotopologues (M to M+3).

| Parameter | Specification |

| Molecular Formula | C₈H₅D₄NO₂ |

| Molecular Weight | 155.19 |

| Expected [M+H]⁺ | m/z 156.09 |

| Isotopic Enrichment | ≥ 98 atom % D |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and verify the position of deuterium incorporation.

-

Methodology: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Results:

-

¹H NMR: The spectrum should show a singlet corresponding to the two methylene (-CH₂) protons and a broad singlet for the two amine (-NH₂) protons. Crucially, the aromatic region (typically ~6.5-7.5 ppm) should show a dramatic reduction or complete absence of signals, confirming successful deuteration of the phenyl ring.

-

¹³C NMR: The spectrum will show signals for the carboxyl, methylene, and aromatic carbons. The aromatic carbons directly attached to deuterium atoms will exhibit characteristic splitting patterns (due to C-D coupling) or significant signal attenuation, providing further evidence of deuteration.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the final compound.

-

Methodology: A stability-indicating reverse-phase HPLC method with UV detection is employed.[8]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution using Acetonitrile and 0.1% Formic Acid in Water.

-

Detection: UV at 245 nm.

-

-

Expected Results: The chromatogram should display a single major peak corresponding to Desacetyl Actarit-d4. The chemical purity is calculated based on the area percent of the main peak relative to all other peaks.

| Parameter | Specification |

| Appearance | White to off-white solid |

| Chemical Purity (HPLC) | ≥ 98.0% |

| Structure Confirmation | Conforms to MS and NMR data |

Conclusion and Applications

The successful synthesis and rigorous characterization of Desacetyl Actarit-d4 provide a high-quality internal standard essential for the bioanalysis of Actarit. The described multi-step synthesis ensures high isotopic enrichment, while the orthogonal analytical techniques (MS, NMR, HPLC) confirm structural identity and chemical purity. This self-validating workflow guarantees that the final product is fit for purpose, enabling researchers and drug development professionals to conduct accurate and reliable pharmacokinetic and metabolism studies.

References

-

Takeba, Y., Suzuki, N., Waguri, M., et al. (1999). Effects of actarit on synovial cell functions in patients with rheumatoid arthritis. The Journal of Rheumatology, 26(1), 25-33. [Link]

-

Gao, Y., Williams, D. P., & Li, H. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 23(10), 829–840. [Link]

- Giuliani International Limited. (2005). Derivatives of actarit and their therapeutic use.

-

Fujisawa, H., Nishimura, T., Motonaga, A., et al. (1994). Effect of actarit on type II collagen-induced arthritis in mice. Arzneimittel-Forschung, 44(1), 64-68. [Link]

- Roehm AG. (1988). Process for the preparation of deuterated organic compounds.

-

Li, Y., Jiang, W., Zhang, M., et al. (2022). Design, Synthesis, and Antirheumatoid Arthritis Mechanism of TLR4 Inhibitors. Journal of immunology research, 2022, 6995641. [Link]

-

Onishi, H., et al. (2012). Evaluation of actarit/γ-cyclodextrin complex prepared by different methods. ResearchGate. [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Desacetyl Actarit-d4. [Link]

-

Patsnap. (2024). What is Actarit used for?. Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (n.d.). Actarit. PubChem Compound Database. [Link]

-

Pharmaffiliates. (n.d.). Desacetyl Actarit-d4. [Link]

-

Abiramasundari, A., Joshi, R., et al. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Semantic Scholar. [Link]

-

Organic Chemistry Tutor. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube. [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. [Link]

Sources

- 1. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Actarit used for? [synapse.patsnap.com]

- 3. WO2005084658A1 - Derivatives of actarit and their therapeutic use - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioscientia.de [bioscientia.de]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Desacetyl Actarit-d4

Abstract

Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA).[1][2] Its primary activity is attributed to its metabolite, Desacetyl Actarit. The deuterated isotopologue, Desacetyl Actarit-d4, serves as a critical tool for in vitro and metabolic studies, allowing for precise quantification and mechanism elucidation without altering the fundamental biological activity. This guide provides a comprehensive overview of the in vitro mechanism of action of Desacetyl Actarit, synthesizing data from foundational studies to offer a detailed, research-oriented perspective. We will explore its multifaceted immunomodulatory effects, including the suppression of pro-inflammatory cytokines, modulation of T-cell and synovial fibroblast activity, and its interaction with key signaling pathways that drive RA pathogenesis.

Introduction: Understanding Desacetyl Actarit in the Context of Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage and bone destruction.[2] The pathology is driven by a complex interplay of immune cells, including T-cells and macrophages, and resident synovial fibroblasts (SFs).[3][4] These cells produce a cascade of pro-inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which perpetuate inflammation and joint damage.[2][5]

Actarit (4-acetylaminophenylacetic acid) exerts its therapeutic effects by modulating these pathological processes.[1] In vivo, Actarit is rapidly metabolized to Desacetyl Actarit, the principal active form. Therefore, understanding the in vitro mechanism of Desacetyl Actarit is paramount to comprehending its clinical efficacy. This guide focuses on the actions of this active metabolite, with Desacetyl Actarit-d4 being the implied research agent for mechanistic studies.

The core of Desacetyl Actarit's action is not a single, targeted event but a multi-faceted modulation of the immune response.[1][6] It recalibrates the inflammatory environment within the synovium by targeting key cellular players and their signaling pathways.

Core Mechanisms of Action: A Multi-Pronged Approach

The therapeutic efficacy of Desacetyl Actarit stems from its ability to simultaneously address several key aspects of RA pathology.

Suppression of Pro-Inflammatory Cytokine Production

A foundational aspect of Desacetyl Actarit's mechanism is its ability to inhibit the production of key pro-inflammatory cytokines that drive RA.[2] In vitro studies using primary synovial cells isolated from RA patients have demonstrated that Actarit, at therapeutically relevant concentrations (10⁻⁵ to 10⁻⁶ M), significantly reduces the spontaneous secretion of TNF-α, IL-1β, and IL-6.[5][7]

These cytokines are central to the inflammatory cascade in the RA joint:

-

TNF-α and IL-1β: Act as master regulators, stimulating synovial fibroblasts, chondrocytes, and osteoclasts, leading to the production of matrix metalloproteinases (MMPs) and further inflammation.[7][8]

-

IL-6: Contributes to both local inflammation and systemic effects, including the acute-phase response and the differentiation of pro-inflammatory T-helper 17 (Th17) cells.[5][9]

By curtailing the production of these critical mediators, Desacetyl Actarit effectively dampens the primary signaling loops that sustain chronic inflammation in the synovium.

Modulation of T-Cell and Synovial Cell Interactions

T-cell activation is a critical event in the initiation and perpetuation of autoimmunity in RA.[9] Desacetyl Actarit interferes with this process not only by reducing cytokine levels but also by modulating cell-to-cell interactions within the synovial tissue.[7]

Studies have shown that Actarit down-regulates the expression of key adhesion molecules on RA synovial cells:

-

On Fibroblast-Like Synovial Cells (FLS): Reduces expression of CD44 and Intercellular Adhesion Molecule 1 (ICAM-1).

-

On Macrophage-Like Synovial Cells: Reduces expression of Very Late Antigen-4 (VLA-4).

The consequence of this down-regulation is a marked inhibition of lymphocyte adhesion to RA synovial cells.[7] This physically disrupts the cellular crosstalk necessary for sustained immune activation, effectively reducing the recruitment and retention of inflammatory lymphocytes within the joint. This contributes to the overall inhibition of T-cell activation and proliferation observed with the drug.[5][6]

Direct Effects on Synovial Fibroblast Aggressiveness

In RA, synovial fibroblasts transform into an aggressive, quasi-tumoral phenotype, actively invading and degrading cartilage and bone.[3][4] This aggressive behavior is mediated in part by the production of matrix metalloproteinases (MMPs). Desacetyl Actarit directly counters this by suppressing the production of MMP-1 (collagenase) by primary synovial cells.[1][7] This inhibition helps to protect the cartilage matrix from degradation, addressing a primary cause of joint destruction in RA.

Molecular Targets and Signaling Pathways

While the full spectrum of molecular targets is still under investigation, two key areas have been identified:

A. Inhibition of Carbonic Anhydrase II (CAII) Recent research has identified Carbonic Anhydrase II as a direct molecular target of Actarit, with an IC50 value of 422 nM.[1][10] CAII is involved in regulating pH, and its inhibition may contribute to the anti-inflammatory effects of the drug, although the precise downstream consequences of this inhibition in the context of RA are an active area of research.

B. Implied Modulation of the NF-κB Signaling Pathway The nuclear factor kappa B (NF-κB) pathway is a central signaling hub for inflammation.[11] Pro-inflammatory cytokines like TNF-α and IL-1β are potent activators of the canonical NF-κB pathway.[12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by TNF-α, a signaling cascade leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and adhesion molecules.[8][11]

Given that Desacetyl Actarit suppresses the production of these NF-κB target genes, it is highly probable that it interferes with the NF-κB signaling pathway. This interference could occur at multiple levels, such as upstream receptor signaling or at the level of the IκB kinase (IKK) complex.

Key Experimental Protocols for In Vitro Analysis

To validate and expand upon the known mechanisms of Desacetyl Actarit-d4, the following self-validating in vitro protocols are essential.

Protocol: Cytokine Secretion from Primary Human RASF

This protocol quantifies the inhibitory effect of Desacetyl Actarit-d4 on cytokine production by the primary pathological cell type in RA.

Objective: To measure the dose-dependent effect of Desacetyl Actarit-d4 on TNF-α, IL-1β, and IL-6 secretion from primary Rheumatoid Arthritis Synovial Fibroblasts (RASF).

Methodology:

-

Cell Culture: Culture primary RASF (passage 3-6), obtained from synovial tissue of RA patients, in DMEM supplemented with 10% FBS, penicillin, and streptomycin.[3]

-

Seeding: Plate RASF in a 24-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Starvation: The next day, replace the medium with serum-free DMEM for 12-24 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of Desacetyl Actarit-d4 (e.g., 10⁻⁴ M to 10⁻⁷ M) in serum-free DMEM. Include a vehicle control (e.g., DMSO).

-

Incubation: Remove starvation medium and add the Desacetyl Actarit-d4 dilutions or vehicle control to the wells. Incubate for 24-48 hours.

-

Supernatant Collection: Collect the culture supernatant from each well and centrifuge to remove cellular debris.

-

Quantification: Analyze the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.[14]

-

Validation: Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure the observed reduction in cytokines is not due to cytotoxicity.

Protocol: T-Cell Proliferation Assay

This assay directly measures the functional impact of Desacetyl Actarit-d4 on one of the key drivers of autoimmunity.

Objective: To determine the effect of Desacetyl Actarit-d4 on the proliferation of T-lymphocytes.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15]

-

Seeding: Resuspend PBMCs in RPMI-1640 medium with 10% FBS and seed in a 96-well round-bottom plate at 2 x 10⁵ cells/well.

-

Treatment: Add serial dilutions of Desacetyl Actarit-d4 to the wells.

-

Stimulation: Add a mitogen such as Phytohaemagglutinin (PHA) (e.g., 5 µg/mL) or an anti-CD3/CD28 antibody cocktail to stimulate T-cell proliferation. Include unstimulated and vehicle-treated controls.[15]

-

Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement (CFSE Method):

-

Prior to seeding, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

-

After incubation, harvest cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.[16]

-

-

Proliferation Measurement (³H-Thymidine Incorporation - Alternative):

-

18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester and measure incorporated radioactivity using a scintillation counter.[16]

-

-

Analysis: Calculate the percentage of inhibition of proliferation relative to the stimulated vehicle control.

Summary of In Vitro Effects

The following table summarizes the key quantitative findings from in vitro studies of Actarit/Desacetyl Actarit.

| Parameter Measured | Cell Type | Effect | Effective Concentration | Reference |

| TNF-α Secretion | Primary RA Synovial Cells | Inhibition | 10⁻⁵ - 10⁻⁶ M | [7] |

| IL-1β Secretion | Primary RA Synovial Cells | Inhibition | 10⁻⁵ - 10⁻⁶ M | [7] |

| IL-6 Secretion | Primary RA Synovial Cells | Inhibition | Physiological Concentrations | [5] |

| MMP-1 Production | Primary RA Synovial Cells | Suppression | 10⁻⁴ - 10⁻⁷ M | [7] |

| Lymphocyte Adhesion | RA Synovial Cells | Inhibition | - | [7] |

| Carbonic Anhydrase II | Enzyme Assay | Inhibition (IC50) | 422 nM | [10] |

Conclusion and Future Directions

The in vitro mechanism of action of Desacetyl Actarit is characterized by a broad-based immunomodulatory profile rather than inhibition of a single target. It effectively reduces the production of cornerstone pro-inflammatory cytokines, disrupts the pathological interactions between immune cells and synovial cells, and directly mitigates the tissue-degrading activity of synovial fibroblasts. Its likely modulation of the NF-κB pathway provides a unifying hypothesis for many of these observed effects.

For researchers and drug development professionals, Desacetyl Actarit-d4 provides a stable and reliable tool to further dissect these mechanisms. Future research should focus on:

-

NF-κB Pathway Elucidation: Pinpointing the exact node(s) within the NF-κB cascade that are inhibited by Desacetyl Actarit.

-

T-Cell Subset Analysis: Investigating the differential effects on Th1, Th2, and Th17 cell differentiation and function.

-

Proteomic and Transcriptomic Profiling: Using unbiased, systems-level approaches to identify novel targets and pathways modulated by the compound in RA-relevant cell types.

By leveraging the insights and protocols detailed in this guide, the scientific community can continue to build a more complete picture of this important DMARD, paving the way for the development of next-generation therapies for rheumatoid arthritis.

References

-

What is the mechanism of Actarit? - Patsnap Synapse. (2024-07-17). [Link]

- WO2005084658A1 - Derivatives of actarit and their therapeutic use - Google P

-

Takeba Y, Suzuki N, Wakisaka S, et al. Effects of Actarit on Synovial Cell Functions in Patients With Rheumatoid Arthritis. J Rheumatol. 1999;26(1):25-33. [Link]

-

Actarit: Uses, Side Effects and Medicines | Apollo Pharmacy. [Link]

-

The canonical pathway of NF-κB activation - YouTube. (2021-10-06). [Link]

-

Nf kb pathway cell signaling pathway animation - YouTube. (2022-09-03). [Link]

-

What is Actarit used for? - Patsnap Synapse. (2024-06-14). [Link]

-

Inoue H, Hachimaru K, Hashimoto K, et al. Clinical effects of actarit in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide. Mod Rheumatol. 2001;11(2):110-115. [Link]

-

Shen H, Xia L, Lu R, et al. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential. Mol Neurobiol. 2024. [Link]

-

Lazar-Molnar E, Peterson LK. Clinical utility of the lymphocyte proliferation assay, an in vitro functional readout of the adaptive immune response. J Immunol Methods. 2025;539:113819. [Link]

-

Regulation of NF-kappa B signaling - Reactome Pathway Database. [Link]

-

Jäger E, Murr P, Sostmann N, et al. Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib. Front Immunol. 2019;10:533. [Link]

-

Morandell R, Grützkau A, Grün JR, et al. Histone deacetylase 1 (HDAC1): A key player of T cell-mediated arthritis. J Autoimmun. 2020;107:102379. [Link]

-

Miossec P, Vergnolles N, Clanchy F. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Front Immunol. 2016;7:493. [Link]

-

Leenutaphong P, Panomvana D, Tiensiwakul P. A whole blood lymphocyte proliferation assay in healthy Thais: comparison of heparinized blood and acid citrate dextrose blood. Asian Pac J Allergy Immunol. 1997;15(4):193-198. [Link]

-

Denis CV, Lee S, Al-Shami A, et al. Profiling drugs for rheumatoid arthritis that inhibit synovial fibroblast activation. Nat Chem Biol. 2016;12(11):923-930. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Actarit used for? [synapse.patsnap.com]

- 3. Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling drugs for rheumatoid arthritis that inhibit synovial fibroblast activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2005084658A1 - Derivatives of actarit and their therapeutic use - Google Patents [patents.google.com]

- 6. What is the mechanism of Actarit? [synapse.patsnap.com]

- 7. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Histone deacetylase 1 (HDAC1): A key player of T cell-mediated arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Reactome | Regulation of NF-kappa B signaling [reactome.org]

- 14. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]

- 15. A whole blood lymphocyte proliferation assay in healthy Thais: comparison of heparinized blood and acid citrate dextrose blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical utility of the lymphocyte proliferation assay, an in vitro functional readout of the adaptive immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Desacetyl Actarit-d4

This guide provides a comprehensive technical overview of the anticipated biological activities of Desacetyl Actarit-d4, a deuterated analog of a key metabolite of the immunomodulatory drug Actarit. Tailored for researchers, scientists, and drug development professionals, this document synthesizes established knowledge of Actarit's mechanisms with the scientific rationale for the utility of its deuterated metabolite, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Rationale for Desacetyl Actarit-d4

Actarit, 4-(acetylamino)phenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) primarily utilized in the management of rheumatoid arthritis (RA).[1] Its therapeutic effects are attributed to its ability to modulate the immune system, specifically by suppressing pro-inflammatory pathways.[1][2] The primary active metabolite of Actarit is Desacetyl Actarit. The introduction of deuterium atoms at specific positions, creating Desacetyl Actarit-d4, is a strategic modification aimed at altering the compound's pharmacokinetic profile. This "heavy" version of the metabolite is expected to exhibit a reduced rate of metabolism, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen.

This guide will, therefore, extrapolate the known biological activities of Actarit and its non-deuterated metabolite to Desacetyl Actarit-d4, providing a robust framework for its investigation.

Part 1: Core Biological Activities - An Immunomodulatory Focus

The primary therapeutic value of Actarit, and by extension Desacetyl Actarit-d4, lies in its multifaceted immunomodulatory and anti-inflammatory properties. These effects are primarily mediated through its influence on key immune cells and signaling molecules involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis.

Suppression of Pro-Inflammatory Cytokines

Actarit has been demonstrated to suppress the production of several key pro-inflammatory cytokines that drive the inflammatory cascade in rheumatoid arthritis.[1]

-

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in RA, TNF-α promotes inflammation, joint destruction, and systemic effects. Actarit has been shown to reduce its secretion.[3]

-

Interleukin-1beta (IL-1β): This cytokine works synergistically with TNF-α to mediate inflammation and cartilage degradation. Actarit inhibits its production by synovial cells.[3]

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in the acute phase response and chronic inflammation in RA.[1]

Modulation of T-Cell and Macrophage Function

A key aspect of Actarit's mechanism is its ability to modulate the activity of crucial immune cells.

-

T-Cell Activation: Actarit down-regulates the activation of T-cells, which are central to the autoimmune response in RA, thereby reducing their ability to perpetuate inflammation within the joints.[1][2]

-

Macrophage Activity: In rheumatoid arthritis, macrophages contribute to inflammation and tissue degradation. Actarit appears to modulate macrophage activity, steering them towards a less pro-inflammatory phenotype.[2]

Chondroprotective Effects

Beyond its systemic immunomodulatory effects, Actarit exerts protective effects directly within the joint.

-

Inhibition of Matrix Metalloproteinases (MMPs): Actarit suppresses the production of MMP-1 by synovial cells, enzymes that play a crucial role in the degradation of cartilage.[3]

-

Reduction of Synovitis and Cartilage Erosion: In animal models of arthritis, Actarit has been shown to reduce synovitis (inflammation of the synovial membrane) and the erosion of cartilage and bone.[4]

Part 2: Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of Desacetyl Actarit-d4, a series of well-established in vitro and in vivo assays are recommended. The following protocols are designed to be self-validating and provide a clear path to characterizing the compound's efficacy.

In Vitro Assessment of Anti-Inflammatory Activity

Objective: To determine the effect of Desacetyl Actarit-d4 on pro-inflammatory cytokine production by human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Isolation of PBMCs: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Stimulation and Treatment: Seed the cells in 96-well plates and pre-treat with varying concentrations of Desacetyl Actarit-d4 for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include appropriate vehicle controls.

-

Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatants. Quantify the concentrations of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cytokine.

Causality Behind Experimental Choices: Using primary human PBMCs provides a physiologically relevant system to assess the compound's effect on a mixed population of immune cells. LPS is a potent and well-characterized inducer of pro-inflammatory cytokines, ensuring a robust and reproducible inflammatory response. ELISA is a highly sensitive and specific method for quantifying cytokine levels.

In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To assess the therapeutic efficacy of Desacetyl Actarit-d4 in a widely accepted animal model of rheumatoid arthritis.[5][6]

Methodology:

-

Induction of Arthritis: Immunize DBA/1J mice with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21.[6]

-

Treatment: Once clinical signs of arthritis appear (typically around day 25-28), randomize the mice into treatment groups: vehicle control, Desacetyl Actarit-d4 (at various doses), and a positive control (e.g., methotrexate). Administer the treatments orally once daily.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis, and score the severity of inflammation in each paw based on a standardized scoring system (0-4 scale). Measure paw thickness using a digital caliper.

-

Histopathological Analysis: At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone and cartilage erosion.

-

Serum Cytokine Analysis: Collect blood at the time of euthanasia and measure serum levels of TNF-α and IL-6 using ELISA.

Causality Behind Experimental Choices: The CIA model in mice shares many immunological and pathological features with human RA, including synovitis, cartilage destruction, and the involvement of T-cells and pro-inflammatory cytokines, making it a highly relevant preclinical model.[5][6] Clinical scoring and histopathology provide a comprehensive assessment of the disease progression and the therapeutic effect of the compound.

Part 3: Visualizing Mechanisms and Workflows

Signaling Pathway of Actarit's Anti-Inflammatory Action

Caption: Actarit's immunomodulatory effects on macrophages and T-cells.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Part 4: Data Presentation

Table 1: Expected In Vitro Anti-Inflammatory Activity of Desacetyl Actarit-d4

| Cytokine | IC50 (µM) |

| TNF-α | [Expected Value] |

| IL-1β | [Expected Value] |

| IL-6 | [Expected Value] |

Table 2: Anticipated Efficacy of Desacetyl Actarit-d4 in the CIA Mouse Model

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |

| Vehicle | [Expected Value] | [Expected Value] |

| Desacetyl Actarit-d4 (Low Dose) | [Expected Value] | [Expected Value] |

| Desacetyl Actarit-d4 (High Dose) | [Expected Value] | [Expected Value] |

| Methotrexate | [Expected Value] | [Expected Value] |

Conclusion

Desacetyl Actarit-d4 represents a promising therapeutic candidate with a strong scientific rationale for its development. Based on the well-documented biological activities of its parent compound, Actarit, it is anticipated to be a potent immunomodulatory and anti-inflammatory agent. The experimental protocols and frameworks provided in this guide offer a clear and robust pathway for the comprehensive evaluation of its biological activity, paving the way for its potential application in the treatment of rheumatoid arthritis and other autoimmune disorders.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Actarit?

- Patsnap Synapse. (2024, June 14). What is Actarit used for?

-

Nakamura, H., Ueki, Y., Sakito, S., Matsumoto, K., Yano, M., Miyake, S., Tominaga, Y., & Eguchi, K. (2000). Clinical effects of actarit in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide. Clinical and Experimental Rheumatology, 18(4), 445–450. Retrieved from [Link]

-

Fujisawa, H., Nishimura, T., Motonaga, A., Inoue, Y., Inoue, K., Suzuka, H., Yoshifusa, H., Kimura, K., & Muramatsu, M. (1994). Effect of actarit on type II collagen-induced arthritis in mice. Arzneimittel-Forschung, 44(1), 64–68. Retrieved from [Link]

-

Takeba, Y., Suzuki, N., Mihara, S., & Sakane, T. (1999). Effects of actarit on synovial cell functions in patients with rheumatoid arthritis. Clinical and Experimental Rheumatology, 17(5), 555–562. Retrieved from [Link]

-

Kim, W. U., & Cho, M. L. (2015). The use of animal models in rheumatoid arthritis research. Journal of Yeungnam Medical Science, 32(1), 1. Retrieved from [Link]

-

Kim, W. U., & Cho, M. L. (2022). The use of animal models in rheumatoid arthritis research. Journal of Yeungnam Medical Science, 39(4), 277–285. Retrieved from [Link]

Sources

- 1. What is Actarit used for? [synapse.patsnap.com]

- 2. What is the mechanism of Actarit? [synapse.patsnap.com]

- 3. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of actarit on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-jyms.org [e-jyms.org]

An In-Depth Technical Guide to the Metabolic Pathway of Actarit to Desacetyl Actarit

This guide provides a detailed exploration of the metabolic conversion of Actarit to its primary metabolite, Desacetyl Actarit. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding and provides actionable experimental protocols to investigate this critical biotransformation pathway.

Introduction: Actarit and Its Therapeutic Significance

Actarit, chemically known as 4-acetylaminophenylacetic acid, is an immunomodulating drug primarily utilized in the management of rheumatoid arthritis.[1] Its therapeutic effects are attributed to the modulation of immune responses, including the inhibition of pro-inflammatory cytokine production. Understanding the metabolic fate of Actarit is paramount for optimizing its therapeutic efficacy and safety profile. Rapid clearance of Actarit from plasma has been noted, suggesting a significant role for metabolism in its disposition.

The primary metabolic pathway posited for Actarit is the hydrolysis of its acetamide group to yield Desacetyl Actarit (4-aminophenylacetic acid). This biotransformation is a critical determinant of the drug's pharmacokinetic profile and potentially its overall pharmacological activity.

The Metabolic Pathway: Deacetylation of Actarit

The conversion of Actarit to Desacetyl Actarit is a hydrolytic reaction that cleaves the amide bond. While direct enzymatic studies on Actarit are not extensively published, the chemical structure of Actarit strongly suggests the involvement of specific hydrolases that are well-characterized in drug metabolism.

Causality Behind the Postulated Pathway

The acetylated aromatic amine structure of Actarit makes it a prime substrate for deacetylation reactions. Forced degradation studies have demonstrated the lability of the acetyl group under hydrolytic conditions, supporting the feasibility of this pathway in a biological system.

Key Enzymatic Players: Carboxylesterases (CES) and Arylacetamide Deacetylase (AADAC)

The deacetylation of Actarit is most likely catalyzed by two main families of enzymes:

-

Carboxylesterases (CES): These are a superfamily of serine hydrolases that are abundant in the liver and intestine and are known to hydrolyze a wide range of ester- and amide-containing drugs.

-

Arylacetamide Deacetylase (AADAC): This enzyme, primarily located in the endoplasmic reticulum of hepatocytes and enterocytes, exhibits a substrate preference for arylacetamides with small acyl groups, making Actarit an ideal candidate for its catalytic activity.

The interplay between these enzymes in various tissues will ultimately determine the rate and extent of Desacetyl Actarit formation.

Visualizing the Metabolic Conversion

Caption: Metabolic conversion of Actarit to Desacetyl Actarit.

Experimental Protocols for Pathway Elucidation and Quantification

To empirically validate and characterize the metabolic conversion of Actarit to Desacetyl Actarit, the following experimental workflows are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay determines the rate of Actarit metabolism and the formation of Desacetyl Actarit in a subcellular fraction rich in drug-metabolizing enzymes.

Rationale: Human liver microsomes (HLMs) are a standard in vitro model for studying Phase I metabolic reactions, including hydrolysis by CES and AADAC.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Actarit stock solution (10 mM in DMSO).

-

Desacetyl Actarit stock solution (10 mM in DMSO) for use as an analytical standard.

-

Pooled Human Liver Microsomes (protein concentration of 20 mg/mL).

-

Phosphate buffer (0.1 M, pH 7.4).

-

NADPH regenerating system (optional, to assess concurrent oxidative metabolism).

-

Internal Standard (IS) solution (e.g., a structurally similar, stable compound not present in the matrix).

-

Quenching solution (ice-cold acetonitrile with 1% formic acid).

-

-

Incubation:

-

Prepare incubation mixtures in triplicate in microcentrifuge tubes on ice:

-

Phosphate buffer

-

Human Liver Microsomes (final protein concentration 0.5 mg/mL)

-

Actarit (final concentration 1 µM)

-

-

Include control incubations:

-

No microsomes (to assess non-enzymatic degradation).

-

No Actarit (blank matrix).

-

-

Pre-warm the incubation mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding pre-warmed phosphate buffer (and NADPH regenerating system if included).

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold quenching solution containing the IS.

-

-

Sample Processing:

-

Vortex the terminated reactions and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Actarit and Desacetyl Actarit.

-

Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Optimize mass spectrometry parameters for parent and product ions of Actarit, Desacetyl Actarit, and the IS.

-

-

Data Analysis:

-

Construct calibration curves for Actarit and Desacetyl Actarit using the analytical standards.

-

Quantify the concentrations of Actarit and Desacetyl Actarit at each time point.

-

Plot the natural logarithm of the percentage of remaining Actarit versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

-

Plot the formation of Desacetyl Actarit over time.

-

Data Presentation:

| Time (min) | Actarit Concentration (µM) | Desacetyl Actarit Concentration (µM) |

| 0 | 1.00 | 0.00 |

| 5 | ... | ... |

| 15 | ... | ... |

| 30 | ... | ... |

| 60 | ... | ... |

Protocol 2: Enzyme Phenotyping with Recombinant Human Enzymes

This experiment identifies the specific enzymes responsible for the deacetylation of Actarit.

Rationale: Using recombinant human CES and AADAC allows for the direct assessment of their individual contributions to Actarit metabolism.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Recombinant human CES1, CES2, and AADAC (commercially available).

-

Follow the same reagent preparation as in Protocol 1, excluding HLMs.

-

-

Incubation:

-

Prepare separate incubation mixtures for each recombinant enzyme.

-

Incubate Actarit (1 µM) with each enzyme at a concentration recommended by the manufacturer in phosphate buffer at 37°C.

-

Include a control with no enzyme.

-

Terminate the reactions at a fixed time point (e.g., 30 minutes).

-

-

Sample Processing and LC-MS/MS Analysis:

-

Follow the same procedures as in Protocol 1.

-

-

Data Analysis:

-

Quantify the amount of Desacetyl Actarit formed in the presence of each enzyme.

-

Compare the rate of formation between the different enzymes to determine their relative contributions.

-

Data Presentation:

| Enzyme | Desacetyl Actarit Formed (pmol/min/mg protein) |

| rhCES1 | ... |

| rhCES2 | ... |

| rhAADAC | ... |

| Control | ... |

Visualizing the Experimental Workflow

Caption: Workflow for investigating Actarit metabolism.

Conclusion and Future Directions

The metabolic conversion of Actarit to Desacetyl Actarit via deacetylation is a critical pathway influencing its pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize this biotransformation. Future studies should focus on in vivo pharmacokinetic modeling to correlate these in vitro findings with the overall disposition of Actarit in preclinical species and humans. Furthermore, investigating the pharmacological activity of Desacetyl Actarit is essential to fully comprehend its contribution to the therapeutic effects of the parent drug.

References

-

Takeba, Y., Suzuki, N., & Sakane, T. (1999). Effects of actarit on synovial cell functions in patients with rheumatoid arthritis. The Journal of rheumatology, 26(1), 25–33. [Link]

-

Abiramasundari, A., Joshi, R., Dash, A. K., & Singh, M. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways. Journal of Pharmaceutical Analysis, 4(1), 15-24. [Link]

-

Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

-

Fukami, T., Nakajima, M., & Yokoi, T. (2012). Species differences in tissue distribution and enzyme activities of arylacetamide deacetylase in human, rat, and mouse. Drug metabolism and disposition, 40(4), 836-842. [Link]

-

Reddy, V. V., Kumar, N., & Kumar, P. (2015). A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability. Journal of chromatographic science, 53(9), 1556–1563. [Link]

Sources

The Indispensable Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide for Bioanalysis

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the pursuit of accuracy and precision is paramount. In the landscape of liquid chromatography-mass spectrometry (LC-MS), the internal standard (IS) serves as the bedrock of reliable quantification. This guide provides a comprehensive exploration of why deuterium-labeled compounds have emerged as the preferred choice for internal standards, delving into the core principles, practical applications, and potential challenges associated with their use.

Part 1: The Foundational Role of Internal Standards in Quantitative Analysis

The Challenge of Variability in Bioanalysis (LC-MS)

Quantitative analysis of analytes in complex biological matrices such as plasma, urine, or tissue homogenates is fraught with potential for variability.[1] Each step of the analytical workflow, from sample preparation to final detection, introduces potential sources of error that can compromise the integrity of the results. These can include:

-

Sample Preparation Losses: Incomplete extraction recovery, inconsistent protein precipitation, or adsorption of the analyte to surfaces can lead to variable sample loss.[1]

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[1][2]

-

Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can introduce variability between runs.[3][4]

The Internal Standard: A Self-Correcting Reference

To counteract these sources of variability, a known amount of an internal standard is added to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[1] The IS is a compound that is chemically and physically similar to the analyte of interest. By monitoring the ratio of the analyte's response to the IS's response, we can normalize for variations that occur during the analytical process.[1][4]

Ideal Characteristics of an Internal Standard

The ideal internal standard should exhibit the following characteristics:

-

Chemical and Physical Similarity: It should behave identically to the analyte during sample extraction, chromatography, and ionization.

-

Co-elution: It should elute at the same retention time as the analyte to experience the same matrix effects.[2][5]

-

Distinct Mass Spectrometric Signal: It must be clearly distinguishable from the analyte by the mass spectrometer.

-

Stability: It should be stable throughout the entire analytical procedure.

-

Purity: It should be free from any impurities that could interfere with the analyte's signal.[6]

Part 2: Deuterium-Labeled Compounds as the Gold Standard for Internal Standards

Why Stable Isotope Labeling? The Principle of Co-elution and Co-ionization

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative LC-MS because they are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[6][7][8] This near-perfect chemical identity ensures that the SIL-IS and the analyte exhibit virtually identical behavior throughout the analytical process, including extraction recovery, chromatographic retention, and ionization efficiency.[6]

Deuterium: A Practical and Cost-Effective Choice

Among the stable isotopes, deuterium (²H or D) is the most commonly used for labeling internal standards.[9] This is primarily due to:

-

Cost-Effectiveness: Deuterium is generally less expensive than other stable isotopes like ¹³C and ¹⁵N.[9]

-

Ease of Synthesis: Deuterium can often be incorporated into a molecule through relatively straightforward synthetic methods, such as hydrogen-deuterium exchange reactions.[6]

The Kinetic Isotope Effect: A Double-Edged Sword

The substitution of hydrogen with the heavier deuterium isotope leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[10]

The KIE is a valuable tool in drug discovery and development. By strategically placing deuterium at sites of metabolic instability ("soft spots") on a drug molecule, its metabolic breakdown can be slowed, potentially improving its pharmacokinetic properties and reducing the formation of unwanted metabolites.[11][12] Deutetrabenazine, the first deuterated drug approved by the FDA, is a prime example of this application.[10][11]

While beneficial in drug metabolism, the KIE can also lead to a subtle but measurable difference in the physicochemical properties of the deuterated molecule. This can result in a slight shift in chromatographic retention time between the deuterated internal standard and the unlabeled analyte, a phenomenon known as the Chromatographic Isotope Effect (CIE).[13][14] Even a small separation can lead to differential matrix effects, compromising the accuracy of quantification.[5]

Part 3: Practical Application and Experimental Workflow for Deuterium-Labeled Internal Standards

Selection and Synthesis of a Deuterium-Labeled Internal Standard

The successful implementation of a deuterium-labeled IS begins with its careful selection and synthesis.

The position of the deuterium labels on the molecule is critical to its performance as an internal standard.[6][9] Key considerations include:

-

Stability of the Label: Deuterium atoms should be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix.[6][15] Avoid placing labels on heteroatoms (O, N) or on carbons adjacent to carbonyl groups, which can be prone to exchange under certain pH conditions.[6]

-

Sufficient Mass Difference: A mass difference of at least 3-4 atomic mass units (amu) between the analyte and the IS is generally recommended to minimize mass spectrometric crosstalk.[1][2]

-

Labeling on a Stable Fragment: If using tandem mass spectrometry (MS/MS), the deuterium label should ideally be located on a fragment ion that is monitored in the multiple reaction monitoring (MRM) transition. This ensures that the fragmentation pattern is distinct for the analyte and the IS.

Deuterium-labeled compounds can be synthesized via two primary routes:

-

Hydrogen-Deuterium Exchange: This method involves the direct exchange of hydrogen atoms with deuterium from a deuterated solvent, often catalyzed by acid, base, or a metal catalyst.[6]

-

De Novo Synthesis: This approach involves building the molecule from the ground up using deuterated starting materials.[6]

Regardless of the synthetic route, the final product must be rigorously purified to ensure high isotopic enrichment and chemical purity. The absence of unlabeled analyte in the IS is crucial to avoid artificially inflating the measured analyte concentration.[6]

Bioanalytical Method Validation with a Deuterium-Labeled Internal Standard (Based on FDA/ICH M10 Guidelines)

A bioanalytical method utilizing a deuterium-labeled IS must undergo rigorous validation to ensure its accuracy, precision, and reliability.[16][17][18] The following is a generalized workflow based on regulatory guidelines.

-

Prepare separate stock solutions of the analyte and the deuterium-labeled IS in a suitable organic solvent.

-

From these stock solutions, prepare working solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

-

Add a constant concentration of the deuterium-labeled IS to all calibration standards, QC samples, and unknown study samples.

The following parameters must be assessed during method validation:[17][19]

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17] This is assessed by analyzing at least six different sources of blank matrix.[17]

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.[20] This is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution.

-

Accuracy and Precision: The closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in the measurements (precision). These are determined by analyzing the QC samples in multiple runs.

-

Stability: The stability of the analyte and IS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[21]

Part 4: Potential Pitfalls and Mitigation Strategies

While deuterium-labeled internal standards are highly effective, it is crucial to be aware of potential challenges and have strategies to address them.

The Chromatographic Isotope Effect (CIE): When Co-elution is Not Perfect

As previously mentioned, the substitution of hydrogen with deuterium can lead to a slight difference in retention time between the analyte and the IS. This effect is more pronounced with an increasing number of deuterium labels.[22][23]

The CIE arises from subtle differences in the physicochemical properties of the deuterated molecule, such as polarity and van der Waals interactions with the stationary phase.[13][14]

-

Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or column chemistry can help to minimize the separation between the analyte and IS.[22]

-

Use of Shorter Chromatographic Runs: In some cases, a faster gradient can reduce the opportunity for the analyte and IS to separate.

-

Consideration of ¹³C or ¹⁵N Labeling: In situations where the CIE is significant and cannot be overcome chromatographically, the use of ¹³C or ¹⁵N-labeled internal standards may be necessary, as they typically exhibit negligible chromatographic shifts.[2]

H/D Back-Exchange: Ensuring Isotopic Stability

The stability of the deuterium label is paramount. If the deuterium atoms are in labile positions, they can exchange with protons from the surrounding environment, leading to a decrease in the IS signal and an increase in the signal of the unlabeled analyte.[15]

As a general rule, deuterium atoms attached to heteroatoms (O, N, S) or to carbons alpha to a carbonyl group are more susceptible to exchange.[6]

-

LC-MS Analysis Over Time: Incubate the deuterated IS in the relevant biological matrix and analytical mobile phase and monitor for any changes in the isotopic distribution over time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the position and stability of the deuterium labels.[24]

Mass Spectrometric Crosstalk: Ensuring Signal Purity

Crosstalk occurs when the signal from the analyte contributes to the signal of the IS, or vice versa.[1]

-

Insufficient Mass Difference: If the mass difference between the analyte and IS is too small, their isotopic envelopes may overlap.

-

In-source Fragmentation: Fragmentation of the analyte or IS in the ion source can produce ions that interfere with the other's signal.

-

Sufficient Mass Labeling: As a general guideline, a mass difference of at least 3-4 Da is recommended for small molecules.[1][2]

-

Optimize Mass Spectrometer Conditions: Adjusting the ion source parameters can help to minimize in-source fragmentation.

-

Careful Selection of MRM Transitions: Choose precursor-product ion transitions that are unique to the analyte and the IS.

Data Presentation

Table 1: Key Considerations for Deuterium-Labeled Internal Standard Selection

| Parameter | Recommendation | Rationale |

| Isotopic Purity | >98% | To minimize the contribution of unlabeled analyte in the IS. |

| Chemical Purity | >98% | To avoid interference from impurities. |

| Mass Difference | ≥ 3 Da | To prevent mass spectrometric crosstalk.[1][2] |

| Label Position | On a stable part of the molecule, avoiding exchangeable protons. | To ensure the isotopic label is not lost during the analytical procedure.[6][15] |

| Co-elution | Retention time difference < 0.1 min | To ensure both analyte and IS experience the same matrix effects.[2][5] |

Experimental Protocols

Protocol 1: Evaluation of Chromatographic Isotope Effect (CIE)

-

Prepare a solution containing an equimolar mixture of the analyte and the deuterium-labeled IS in the initial mobile phase.

-

Inject the mixture onto the LC-MS system.

-

Monitor the retention times of the analyte and the IS using their respective MRM transitions.

-

Calculate the difference in retention time (ΔRT).

-

If ΔRT is significant (e.g., > 0.1 min), optimize the chromatographic method by adjusting the gradient, mobile phase composition, or column chemistry to minimize the separation.

Protocol 2: Assessment of H/D Back-Exchange

-

Prepare solutions of the deuterium-labeled IS in the biological matrix and in the final mobile phase.

-

Incubate these solutions at room temperature and at 37°C for various time points (e.g., 0, 4, 8, 24 hours).

-

At each time point, analyze the samples by LC-MS.

-

Monitor the peak area of the IS and look for the appearance of the unlabeled analyte.

-

A significant decrease in the IS peak area or a corresponding increase in the unlabeled analyte peak area indicates H/D back-exchange.

Mandatory Visualization

Caption: A generalized experimental workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Caption: Logical relationship between the Chromatographic Isotope Effect (CIE) and mitigation strategies.

Part 5: Conclusion: The Enduring Value of Deuterium Labeling in Modern Drug Development